(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular compound features a piperidine ring, a mercapto group, and a benzyl ester moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester typically involves the esterification of (S)-3-Mercapto-piperidine-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various agents, including sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as polystyrene-supported sulfonic acid or β-cyclodextrin-derived carbonaceous catalysts can be employed to facilitate the esterification reaction . These methods ensure high purity and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzyl alcohol and the corresponding piperidine derivative.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The ester is utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of receptor activity. The ester moiety can undergo hydrolysis to release the active piperidine derivative, which then exerts its effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Mercapto-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.
(S)-3-Hydroxy-piperidine-1-carboxylic acid benzyl ester: Contains a hydroxy group instead of a mercapto group.
(S)-3-Mercapto-pyrrolidine-1-carboxylic acid benzyl ester: Features a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester is unique due to its combination of a piperidine ring, mercapto group, and benzyl ester moiety. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
benzyl (3S)-3-sulfanylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(14-8-4-7-12(17)9-14)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDDDTVMTGGEFW-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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